molecular formula C17H27NO B14444195 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide CAS No. 75463-91-1

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide

Katalognummer: B14444195
CAS-Nummer: 75463-91-1
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: IJWIHMNXICXAEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by its complex structure, which includes an ethyl group, two methyl groups, and a phenylpropan-2-yl group attached to a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 2-ethyl-3,3-dimethylbutanoic acid with 2-phenylpropan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides or acyl chlorides can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted amides

Wissenschaftliche Forschungsanwendungen

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-3,3-dimethylbutanamide: Lacks the phenylpropan-2-yl group, making it less complex.

    N-(2-Phenylpropan-2-yl)butanamide: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.

Uniqueness

2-Ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

75463-91-1

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

2-ethyl-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide

InChI

InChI=1S/C17H27NO/c1-7-14(16(2,3)4)15(19)18-17(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,18,19)

InChI-Schlüssel

IJWIHMNXICXAEZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC(C)(C)C1=CC=CC=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.